6-Amino-2,5-dimethylpyridine-3-carbonitrile
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Overview
Description
6-Amino-2,5-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H10N3 This compound is characterized by a pyridine ring substituted with amino, methyl, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,5-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactionsFor instance, starting from 2,5-dimethylpyridine, the nitrile group can be introduced via a cyanation reaction, and the amino group can be added through an amination process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,5-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
6-Amino-2,5-dimethylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It finds applications in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,5-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyridine-3-carbonitrile
- 2-Amino-5-methylpyridine-3-carbonitrile
- 2,5-Dimethylpyridine-3-carbonitrile
Uniqueness
6-Amino-2,5-dimethylpyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-amino-2,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-3-7(4-9)6(2)11-8(5)10/h3H,1-2H3,(H2,10,11) |
InChI Key |
IEJOAGKHXVKODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)C#N |
Origin of Product |
United States |
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